3,4-DAA

Crohn's disease Regulatory T cells Colitis

3,4-DAA (≥98% purity) is an orally active synthetic tryptophan metabolite analog with a unique immunosuppressive mechanism: T-cell G1/S arrest and IDO upregulation, not apoptosis. Validated for reversing established EAE paralysis (300 mg/kg/day PO) and reducing TNBS colitis severity. Enables 50% cyclosporin A dose reduction in allograft models. Ideal for preclinical studies requiring non-cytotoxic immunomodulation. Not for human use.

Molecular Formula C18H17NO6
Molecular Weight 343.3 g/mol
Cat. No. B200538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-DAA
Synonyms2-[3-(3,4-dimethoxy-phenyl)-acryloylamino]-3-hydroxy-benzoic acid
Molecular FormulaC18H17NO6
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC=C2O)C(=O)O)OC
InChIInChI=1S/C18H17NO6/c1-24-14-8-6-11(10-15(14)25-2)7-9-16(21)19-17-12(18(22)23)4-3-5-13(17)20/h3-10,20H,1-2H3,(H,19,21)(H,22,23)/b9-7+
InChIKeyHUBVPPBIEOCMIE-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-DAA (N-(3,4-Dimethoxycinnamonyl) Anthranilic Acid): Oral Tryptophan Metabolite Derivative for Th1-Mediated Autoimmune and Inflammatory Disease Research


3,4-DAA (N-(3,4-dimethoxycinnamonyl) anthranilic acid; CAS 2117759-07-4) is a synthetic anthranilic acid derivative and orally active tryptophan metabolite analog [1]. Initially developed as an anti-allergic agent, 3,4-DAA has been extensively characterized for its immunomodulatory activity, including suppression of antigen-specific T-cell proliferation, inhibition of proinflammatory Th1 cytokines, promotion of Th2 cytokine expression, and upregulation of indoleamine 2,3-dioxygenase (IDO) [2]. Its mechanism of action centers on T-cell cycle arrest rather than apoptosis, distinguishing it from certain other immunomodulatory tryptophan catabolites [3].

Why 3,4-DAA Cannot Be Simply Replaced by Other Anthranilic Acid Derivatives or IDO Agonists in Immunopharmacology


Generic substitution among anthranilic acid derivatives or tryptophan metabolite analogs is not scientifically defensible due to divergent structural features, pharmacokinetic profiles, and immunological mechanisms. While 3,4-DAA shares an anthranilic acid core with compounds like Tranilast (3,4-DAA is often used synonymously with Tranilast in literature; however, the compound specifically referred to as 3,4-DAA in recent research—CAS 2117759-07-4—is a 3-hydroxybenzoic acid derivative, whereas Tranilast (CAS 53902-12-8) is a benzoic acid derivative, a structural difference that alters solubility, hydrogen bonding capacity, and biological activity [1]). Furthermore, other anthranilic acid derivatives (e.g., ABR-222417) act via dihydroorotate dehydrogenase (DHODH) inhibition, whereas 3,4-DAA primarily mediates T-cell suppression through IDO upregulation and G1/S cell cycle arrest, not via DHODH or apoptosis [2]. This mechanistic divergence precludes simple interchangeability in experimental models targeting Th1/Th2 polarization, allograft rejection, or autoimmune neuroinflammation [3].

Head-to-Head and Comparative Quantitative Evidence for 3,4-DAA Differentiation Against Closest Analogs and Alternatives


3,4-DAA vs. 1-Methyl-Tryptophan (1-MT): Opposing Effects on CD4+CD25+ Regulatory T Cell Induction in Murine Colitis

In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, 3,4-DAA significantly increased the percentage of CD4+CD25+ regulatory T cells in mesenteric lymph nodes, while the IDO inhibitor 1-MT decreased this population [1]. This quantitative divergence confirms that 3,4-DAA and 1-MT exert opposing immunoregulatory effects in vivo, directly impacting the selection of a positive IDO modulator vs. an IDO inhibitor in experimental colitis protocols [1].

Crohn's disease Regulatory T cells Colitis

3,4-DAA vs. Vehicle Control: Reversal of Paralysis and Reduction of Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)

In a murine experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, oral administration of 3,4-DAA (300 mg/kg/day) reversed established paralysis, a therapeutic outcome not achieved in vehicle-treated controls [1]. This in vivo efficacy distinguishes 3,4-DAA from many other small-molecule candidates that fail to reverse established neuroinflammation, positioning it as a critical tool for studying therapeutic intervention in autoimmune demyelinating diseases [1].

Multiple Sclerosis Neuroinflammation EAE

3,4-DAA vs. ABR-222417: Divergent Mechanisms of T-Cell Suppression and Immunosuppressive Potency in Allograft Models

While both 3,4-DAA and the N-(alkylcarbonyl)anthranilic acid derivative ABR-222417 exhibit immunosuppressive activity in rodent allograft models, their mechanisms differ substantially: ABR-222417 inhibits dihydroorotate dehydrogenase (DHODH) and de novo pyrimidine synthesis (IC50 not reported in comparison), whereas 3,4-DAA acts via IDO upregulation and G1/S cell cycle arrest without DHODH inhibition [1][2]. In cardiac allograft transplantation, ABR-222417 (30 mg/kg) extended median graft survival to 29.5 days, but when combined with low-dose cyclosporin A, survival reached 53 days [1]. Similarly, 3,4-DAA reduces acute liver allograft injury and decreases serum TNF-α and IFN-γ while elevating IL-10, but through a distinct IDO-dependent pathway [2].

Transplantation Immunosuppression Allograft

3,4-DAA as Cyclosporin A (CsA) Adjunct: Enabling 50% CsA Dose Reduction While Preserving Immunosuppressive Effect in Rat Liver Transplantation

In a Dark Agouti (DA)-to-Lewis rat orthotopic liver transplantation model, the combination of 3,4-DAA with CsA allowed a 50% reduction in CsA dosage while maintaining equivalent immunosuppressive efficacy to full-dose CsA monotherapy [1]. Specifically, the combination treatment (3,4-DAA + half-dose CsA) effectively inhibited acute liver rejection with significantly fewer CsA-associated side effects compared to full-dose CsA alone [1]. This quantitative advantage is not observed with CsA monotherapy at any dose or with other adjuncts lacking 3,4-DAA's IDO-agonistic and Th1-suppressive profile.

Liver transplantation Cyclosporin A Dose reduction

3,4-DAA vs. Tranilast: Structural Differentiation (3-Hydroxy vs. Non-Hydroxylated) and Impact on Cytokine Modulation Potency

3,4-DAA (CAS 2117759-07-4) is the 3-hydroxybenzoic acid derivative, whereas Tranilast (CAS 53902-12-8) is the non-hydroxylated benzoic acid analog [1]. This single hydroxyl group difference confers distinct physicochemical properties (additional H-bond donor/acceptor) and influences biological activity. At 200 µM, 3,4-DAA reduces IFN-γ, IL-2, IL-12/23 p40, and TNF-α release from antigen-stimulated splenocytes; at a lower concentration of 30 µM, 3,4-DAA increases IL-4 and IL-10, demonstrating a concentration-dependent Th1→Th2 shift not fully replicated by Tranilast in all systems [2]. While Tranilast is clinically approved for allergic disorders, 3,4-DAA's enhanced IDO upregulation and distinct cytokine modulation profile make it the preferred tool compound for mechanistic studies of tryptophan catabolite-mediated immunosuppression [3].

Structure-activity relationship Immunomodulation Th1/Th2

Optimal Scientific and Preclinical Application Scenarios for 3,4-DAA Based on Quantified Differential Evidence


Th1-Mediated Autoimmune Disease Models (EAE, Colitis, GVHD) Requiring In Vivo Reversal of Established Pathology

3,4-DAA is the compound of choice for studies aiming to reverse established neuroinflammation or colitis rather than merely preventing disease onset. Its ability to reverse paralysis in EAE mice at 300 mg/kg/day orally and to reduce colitis severity in TNBS models, as evidenced by decreased clinical and histological scores (P<0.05), provides a validated tool for therapeutic intervention studies in multiple sclerosis and Crohn's disease [1][2].

Transplantation Immunology: CsA-Sparing Regimens and Acute Graft-Versus-Host Disease (aGVHD) Prophylaxis

In rodent allograft models, 3,4-DAA enables a 50% reduction in cyclosporin A dosage while preserving immunosuppressive efficacy, offering a platform for investigating calcineurin inhibitor toxicity mitigation [3]. Additionally, intraperitoneal administration of 3,4-DAA at 200 mg/kg/day for 14 days significantly prolongs survival and reduces histological aGVHD severity in murine bone marrow transplantation, establishing it as a lead for IDO-based GVHD prevention [4].

IDO Upregulation and T Cell Cycle Arrest Studies (Non-Apoptotic Immunosuppression)

Unlike tryptophan catabolites that induce T-cell apoptosis, 3,4-DAA suppresses allogeneic responses through G1/S cell cycle arrest and IDO upregulation [5]. This mechanism is ideal for experiments dissecting non-cytotoxic immunomodulation, particularly in contexts where preservation of T-cell viability is required. Researchers can use 3,4-DAA at 200 µM in vitro to inhibit T-cell proliferation without inducing cell death, contrasting with 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxykynurenine (3-HK) [1].

Inflammatory Disease Models with Intestinal Barrier Dysfunction (Severe Acute Pancreatitis)

3,4-DAA significantly attenuates pancreatic and intestinal tissue damage in caerulein/LPS-induced severe acute pancreatitis (SAP) mice, inhibiting NLRP3 inflammasome activation and NF-κB p65 phosphorylation [6]. This application extends beyond classical autoimmune models to acute inflammatory conditions involving barrier dysfunction, where 3,4-DAA's anti-inflammatory and IDO-agonistic properties provide a unique pharmacological intervention not replicated by standard NSAIDs or corticosteroids [6].

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